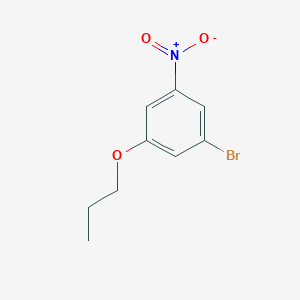
1-Bromo-3-nitro-5-propoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-3-nitro-5-propoxybenzene is an organic compound with the molecular formula C9H10BrNO3 It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a nitro group, and a propoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Bromo-3-nitro-5-propoxybenzene can be synthesized through a multi-step process involving the bromination, nitration, and propoxylation of benzene derivatives. One common method involves the bromination of nitrobenzene using bromine in the presence of a catalyst such as iron powder. The reaction is typically carried out in an organic solvent like acetic acid at elevated temperatures .
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and purity. The bromination step is often performed using 5,5-dimethyl-1,3-dibromohydantoin in sulfuric acid, followed by nitration with a mixture of nitric and sulfuric acids. The final propoxylation step involves the reaction of the intermediate product with propyl alcohol under basic conditions .
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-3-nitro-5-propoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The propoxy group can be oxidized to a carboxylic acid group under strong oxidizing conditions
Common Reagents and Conditions
Substitution: Sodium methoxide in methanol is commonly used for nucleophilic substitution.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) in an acidic medium
Major Products
Substitution: Various substituted benzene derivatives.
Reduction: 1-Bromo-3-amino-5-propoxybenzene.
Oxidation: 1-Bromo-3-nitro-5-carboxybenzene
Aplicaciones Científicas De Investigación
1-Bromo-3-nitro-5-propoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Bromo-3-nitro-5-propoxybenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to target molecules .
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-3-nitrobenzene: Lacks the propoxy group, making it less hydrophobic.
1-Bromo-4-nitrobenzene: Has the nitro group in a different position, affecting its reactivity.
1-Fluoro-3-nitrobenzene: Contains a fluorine atom instead of bromine, altering its chemical properties .
Uniqueness
1-Bromo-3-nitro-5-propoxybenzene is unique due to the presence of the propoxy group, which increases its hydrophobicity and influences its reactivity and interaction with other molecules. This makes it a valuable compound for specific applications where these properties are advantageous .
Propiedades
IUPAC Name |
1-bromo-3-nitro-5-propoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO3/c1-2-3-14-9-5-7(10)4-8(6-9)11(12)13/h4-6H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFKORDRBSFVTGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=CC(=C1)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














